molecular formula C10H10N2O2S B11794737 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole

3-(Methylsulfonyl)-4-phenyl-1H-pyrazole

Cat. No.: B11794737
M. Wt: 222.27 g/mol
InChI Key: PMUKNOFPKVHOMK-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-4-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a methylsulfonyl group at the third position and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 4-phenyl-1H-pyrazole-3-carboxylate. This intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-(Methylsulfonyl)-4-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-pyrazole: Lacks the methylsulfonyl group, resulting in different chemical properties.

    3-(Methylsulfonyl)-1H-pyrazole: Lacks the phenyl group, affecting its biological activity.

Uniqueness

3-(Methylsulfonyl)-4-phenyl-1H-pyrazole is unique due to the presence of both the methylsulfonyl and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

5-methylsulfonyl-4-phenyl-1H-pyrazole

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)10-9(7-11-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)

InChI Key

PMUKNOFPKVHOMK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2

Origin of Product

United States

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